

Off-target kinase activity of UM-164

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Compound of Interest

Compound Name: Antitumor agent-164

Cat. No.: B15605958

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Technical Support Center: UM-164

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of UM-164, a potent dual inhibitor of c-Src and p38 MAPK.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of UM-164?

A1: Kinome-wide profiling has demonstrated that UM-164 potently inhibits the Src and p38 kinase families.^[1] The primary on-targets are c-Src, p38 α , and p38 β .^[2] UM-164 is unique in that it binds to the inactive "DFG-out" conformation of its target kinases, which can lead to improved pharmacological outcomes by altering non-catalytic functions of the kinases.^[1]

Q2: I am observing unexpected cellular phenotypes that don't seem to be related to c-Src or p38 inhibition. What could be the cause?

A2: While UM-164 is highly potent against the Src and p38 kinase families, it can have off-target effects. One significant off-target pathway modulated by UM-164 is the Hippo-YAP signaling pathway. In glioma cells, UM-164 has been shown to increase the phosphorylation of YAP, leading to its translocation to the cytoplasm and a reduction in its transcriptional activity.^[2] This effect on the Hippo-YAP pathway may be more pronounced due to p38 inhibition than Src inhibition.^[2] If your experimental system involves the Hippo-YAP pathway, you may observe phenotypes related to its modulation. We recommend performing a western blot for phosphorylated YAP (p-YAP) and total YAP to investigate this possibility.

Q3: Why is the dual inhibition of c-Src and p38 by UM-164 considered advantageous?

A3: Research in triple-negative breast cancer (TNBC) models has shown that the dual inhibition of both c-Src and p38 MAPK is superior to the mono-inhibition of either kinase alone. [1] This suggests a synergistic effect in blocking cancer progression and metastasis. For example, inhibiting p38 kinases, in addition to c-Src, has been shown to be beneficial for the anti-TNBC properties of UM-164.[2]

Q4: How does UM-164 compare to other Src inhibitors like Dasatinib?

A4: UM-164 and Dasatinib have nearly identical target profiles with the notable exception of the p38 kinases.[2] UM-164 is a potent inhibitor of p38 α and p38 β , whereas Dasatinib is not.[2] Additionally, UM-164 binds to the inactive kinase conformation of c-Src, which can alter the localization of c-Src in cells, an effect that contributes to its potent anti-cancer activity.[1][2]

Q5: What starting concentrations of UM-164 should I use for my cell-based assays?

A5: The optimal concentration of UM-164 will be cell-line dependent. For guidance, in glioma cell lines LN229 and SF539, IC50 values for cell viability at 72 hours were 3.81 μ M and 1.23 μ M, respectively.[2] For mechanistic studies in these cell lines, concentrations of 50 nM and 100 nM were used to effectively inhibit signaling pathways and induce cell cycle arrest.[2] We recommend performing a dose-response curve in your specific cell line to determine the optimal concentration for your experiments.

Data Presentation

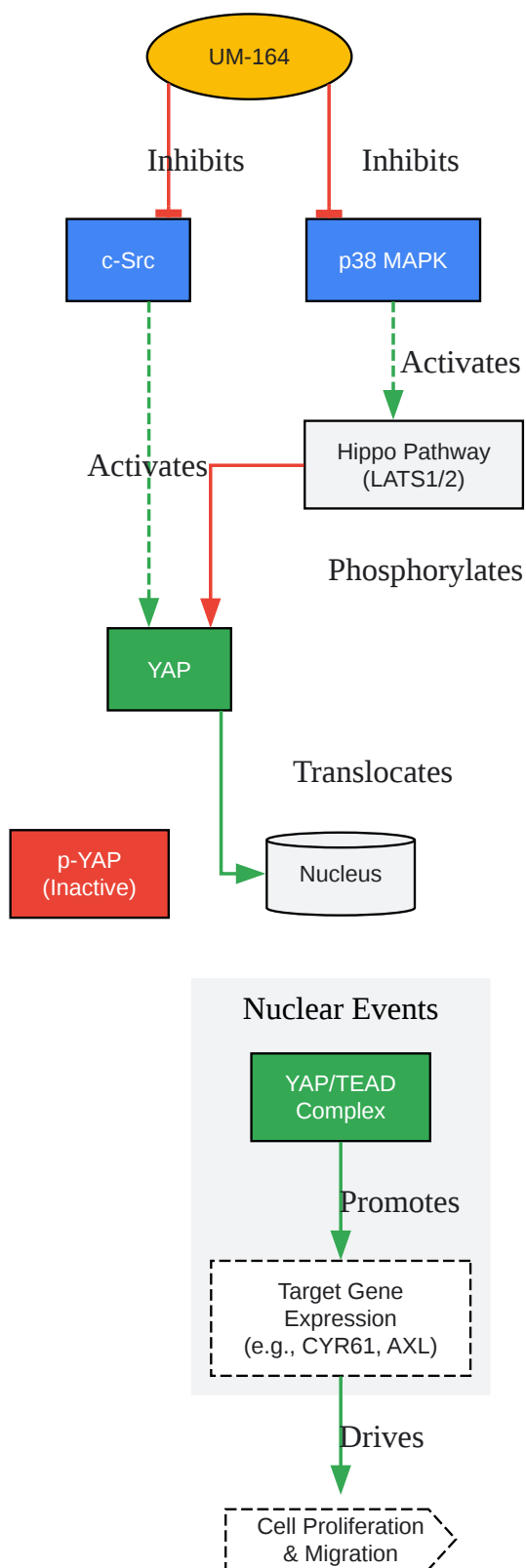
Table 1: On-Target and Off-Target Kinase Activity of UM-164

Target Family	Specific Kinase	Assay Type	Potency (IC50/Kd)	Reference
On-Target	c-Src	Binding Assay	Kd = 2.7 nM	[2]
p38α	Biochemical Assay	Potent Inhibition	[2]	
p38β	Biochemical Assay	Potent Inhibition	[2]	
Off-Target Pathway	Hippo-YAP	Cell-Based Assay	Increased p-YAP	[2]

Table 2: Cellular Potency of UM-164 in Glioma Cell Lines

Cell Line	Assay Type	Time Point	IC50	Reference
LN229	Cell Viability (CCK8)	24h	10.07 μM	[2]
48h	6.20 μM	[2]		
72h	3.81 μM	[2]		
SF539	Cell Viability (CCK8)	24h	3.75 μM	[2]
48h	2.68 μM	[2]		
72h	1.23 μM	[2]		

Mandatory Visualizations



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Caption: UM-164 inhibits c-Src and p38, impacting the Hippo-YAP pathway.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for c-Src/p38 Inhibition

Objective: To determine the in vitro inhibitory activity of UM-164 against c-Src and p38 kinases.

Materials:

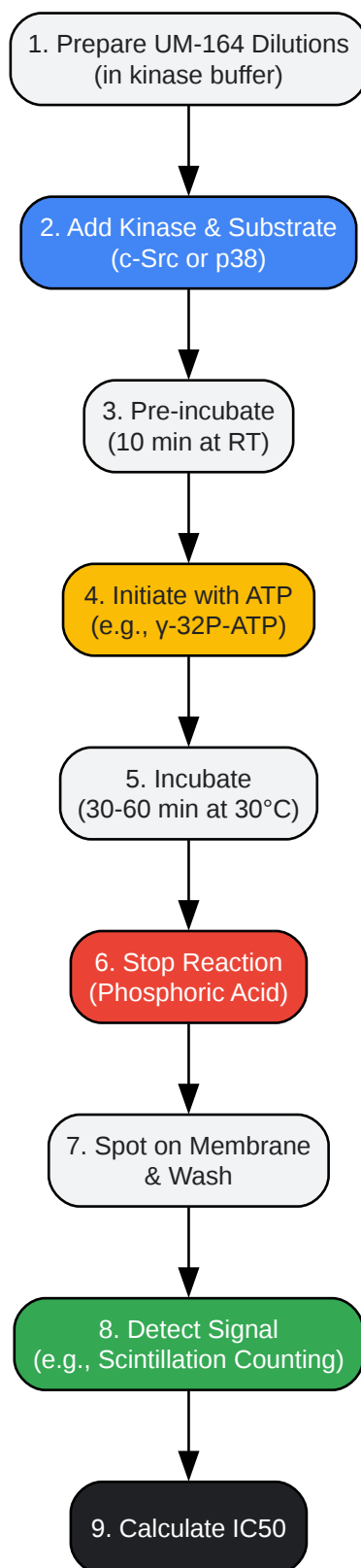
- Recombinant human c-Src and p38 α/β kinases
- Kinase-specific substrate peptides
- ATP (γ -³²P-ATP for radiometric assay)
- UM-164 (dissolved in DMSO)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β -glycerophosphate, 2.5 mM DTT)
- 96-well plates
- Phosphocellulose paper (for radiometric assay)
- Scintillation counter or luminescence plate reader

Procedure:

- Prepare serial dilutions of UM-164 in kinase reaction buffer. Include a DMSO-only vehicle control.
- In a 96-well plate, add 10 μ L of each UM-164 dilution or vehicle control.
- Add 20 μ L of a solution containing the recombinant kinase (c-Src or p38) and its specific substrate peptide to each well.
- Pre-incubate the plate at room temperature for 10 minutes.
- Initiate the kinase reaction by adding 20 μ L of ATP solution (containing a spike of γ -³²P-ATP for radiometric detection) to each well. The final ATP concentration should be at or near the

K_m for the specific kinase.

- Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
- Stop the reaction by adding an equal volume of 3% phosphoric acid.
- Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
- Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.
- Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each UM-164 concentration relative to the vehicle control and determine the IC₅₀ value.



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Caption: Workflow for a representative in vitro kinase inhibition assay.

Protocol 2: Western Blot Analysis of YAP Phosphorylation

Objective: To assess the effect of UM-164 on the phosphorylation of YAP in a cellular context.

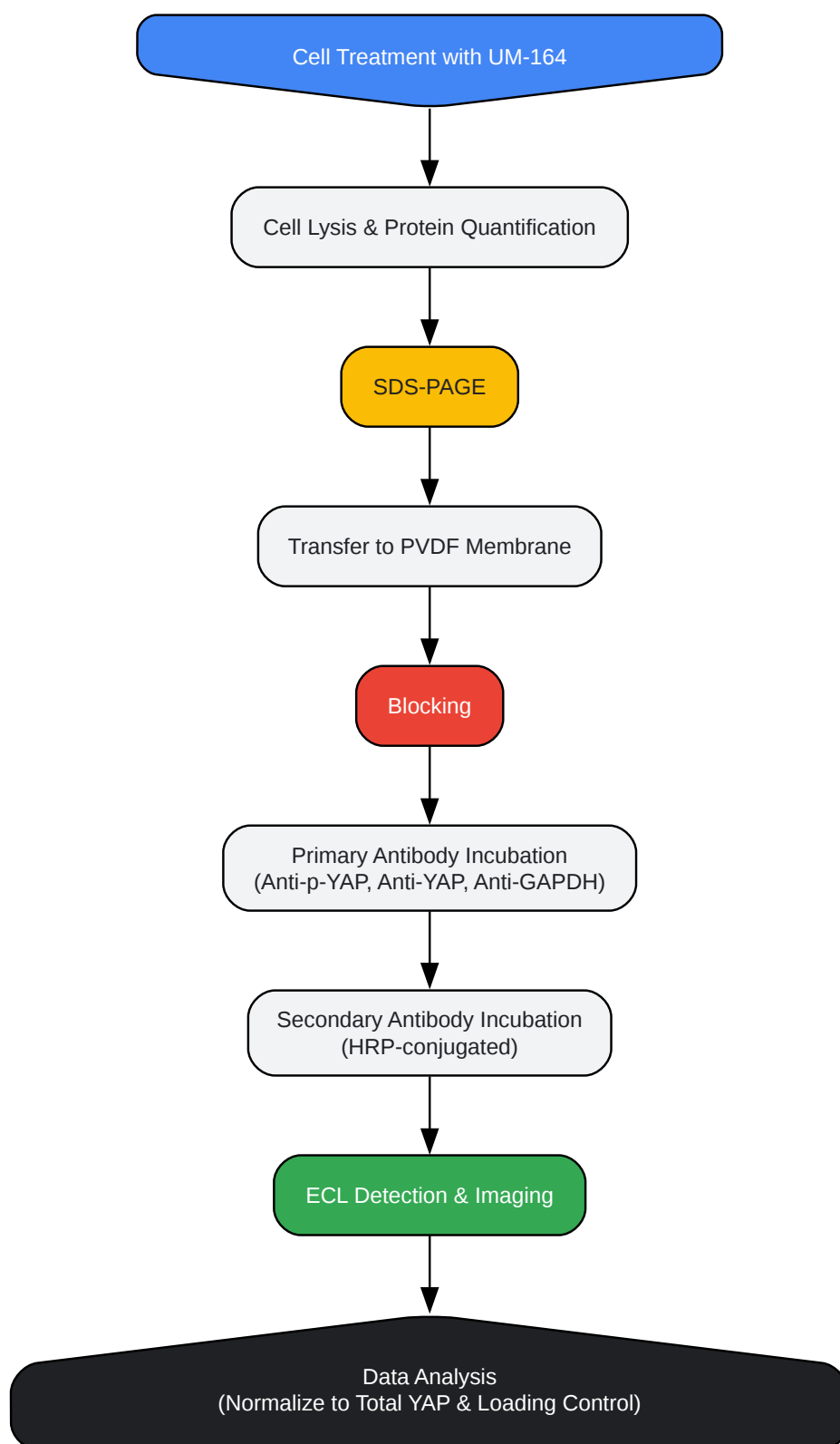
Materials:

- Cell line of interest (e.g., LN229 glioma cells)
- UM-164 (dissolved in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-YAP (Ser127), Rabbit anti-YAP, Mouse anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.

- Treat cells with various concentrations of UM-164 (e.g., 0, 50, 100 nM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.
- Wash cells twice with ice-cold PBS.
- Lyse cells by adding 100 μ L of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil for 5 minutes.
- Load 20-30 μ g of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize p-YAP levels to total YAP and the loading control (GAPDH).



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Caption: Logical flow for Western Blot analysis of protein phosphorylation.

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References

- 1. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
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